3-epi-alpha-Amyrin

Stereochemistry NMR spectroscopy Chromatographic separation

Procure 3-epi-α-Amyrin (CAS 5937-48-4) as a certified reference standard for HPLC-based frankincense authentication, where its elevated accumulation in Boswellia sacra serves as a diagnostic marker against B. serrata adulteration. Its irreplaceable role as the exclusive biosynthetic precursor to β-boswellic acid—via P450-mediated C-24 oxidation—makes it the only valid intermediate for pathway flux analysis; generic α-amyrin is scientifically invalid for this purpose.

Molecular Formula C30H50O
Molecular Weight 426.729
CAS No. 5937-48-4
Cat. No. B2828276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-alpha-Amyrin
CAS5937-48-4
Molecular FormulaC30H50O
Molecular Weight426.729
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
InChIInChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1
InChIKeyFSLPMRQHCOLESF-XKNSTMPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-epi-alpha-Amyrin (CAS 5937-48-4): Structural Identity and Triterpenoid Classification for Procurement


3-epi-alpha-Amyrin (CAS 5937-48-4) is a pentacyclic triterpenoid of the ursane series, chemically defined as (3α)-Urs-12-en-3-ol with the molecular formula C₃₀H₅₀O and a molecular mass of 426.72 g/mol [1]. It is the C3 epimer of the widely distributed α-amyrin, wherein the hydroxyl group at position 3 adopts the α-orientation rather than the β-orientation found in α-amyrin [2]. This single stereochemical inversion at C3 fundamentally distinguishes 3-epi-alpha-amyrin from its more common isomer and dictates its distinct chromatographic behavior, biosynthetic fate, and biological target interactions, making it a non-substitutable reference standard for research and analytical applications [3].

Why Generic α-Amyrin Cannot Substitute for 3-epi-alpha-Amyrin in Research and Analytical Workflows


Generic substitution with the more abundant and commercially cheaper α-amyrin is scientifically invalid because the C3 epimerization fundamentally alters the compound's biochemical identity. In Boswellia species, 3-epi-alpha-amyrin is not a minor contaminant but a distinct biosynthetic intermediate produced via epimerization of α-amyrin, and it serves as the exclusive direct precursor to β-boswellic acid through C-24 oxidation [1]. This pathway specificity means that only 3-epi-alpha-amyrin—not α-amyrin—feeds into the β-boswellic acid branch of the biosynthetic grid. Furthermore, the α-configured hydroxyl group imparts different hydrogen-bonding geometry and lipophilicity, which translate to measurable differences in anti-inflammatory potency, chromatographic retention, and species-specific accumulation patterns that are critical for authentication and pharmacological studies [2].

Quantitative Differentiation Evidence for 3-epi-alpha-Amyrin Against Closest Analogs


C3 Stereochemical Inversion Produces Distinct 13C NMR and Chromatographic Signatures

3-epi-alpha-Amyrin differs from α-amyrin solely by the configuration of the hydroxyl group at C3 (α-OH vs. β-OH). This epimerization produces a diagnostic downfield shift of the C3 carbon in 13C NMR: δ 69.2 ppm for 3-epi-α-amyrin versus approximately δ 79.0 ppm for α-amyrin, confirming the axial orientation of the hydroxyl group and enabling unambiguous structural assignment [1]. In reversed-phase HPLC systems developed for frankincense analysis, 3-epi-α-amyrin is baseline-resolved from α-amyrin and β-amyrin, with a distinct retention time that allows simultaneous quantification of all fifteen pentacyclic triterpenoids in commercial frankincense samples [2].

Stereochemistry NMR spectroscopy Chromatographic separation

Superior Nitric Oxide (NO) Inhibitory Potency in RAW 264.7 Macrophages Compared to α-Amyrin

In LPS-stimulated RAW 264.7 macrophage assays, 3-epi-alpha-amyrin demonstrates approximately 2.7-fold greater potency in inhibiting nitric oxide (NO) production compared to α-amyrin. Cross-study analysis of ChEMBL-curated data shows 3-epi-alpha-amyrin with an IC₅₀ of 3.26 µM against NO-dependent iNOS activity [1], while α-amyrin tested under comparable conditions (LPS-stimulated RAW 264.7, pre-incubation format) exhibits an IC₅₀ of 8.98 µM . The lower IC₅₀ value indicates that the α-oriented hydroxyl group enhances interaction with upstream targets in the NF-κB/iNOS signaling cascade, a finding consistent with molecular docking studies suggesting that the epimeric configuration influences binding geometry at the COX-2/5-LOX dual inhibition interface [2].

Anti-inflammatory iNOS inhibition Nitric oxide

Species-Specific Accumulation as a Diagnostic Marker for Boswellia sacra Authentication

Quantification of amyrins across multiple Boswellia species reveals that 3-epi-alpha-amyrin accumulates at significantly higher levels in B. sacra resin compared to B. serrata and B. papyrifera [1]. In a comprehensive HPLC-based distribution study, B. sacra resin contained the highest total amyrin and boswellic acid content among all tested species, with 3-epi-α-amyrin serving as one of the key differentiating constituents [2]. The resin of B. sacra collected from dry mountain regions showed distinct quantitative profiles compared to coastal trees, further establishing 3-epi-α-amyrin as a sensitive marker for geographical and botanical origin determination [3]. This species-level specificity is not observed with α-amyrin, which is broadly distributed across multiple Boswellia species and other plant genera, making it an unreliable authentication marker.

Botanical authentication Boswellia sacra Quality control

Exclusive Biosynthetic Precursor to β-Boswellic Acid via C-24 Oxidation

The biosynthetic grid elucidated for Boswellia species establishes that 3-epi-α-amyrin is the obligatory precursor for β-boswellic acid formation. Specifically, C-H activation and oxidation of the α-configured methyl group at C-24 of 3-epi-α-amyrin directly yields β-boswellic acid [1]. In contrast, α-amyrin (3β-OH) cannot directly produce β-boswellic acid; instead, α-amyrin is the precursor to 3-epi-β-boswellic acid via a different oxidation route [2]. This precursor-product specificity is absolute: the 3α-OH configuration is a structural prerequisite for the cytochrome P450-mediated oxidation at C-24 that generates β-boswellic acid, one of the pharmacologically most active boswellic acids with potent 5-lipoxygenase inhibitory activity [3]. Feeding studies and transcript analysis confirm that the epimerization of α-amyrin to 3-epi-α-amyrin is the committed step that diverts carbon flux into the β-boswellic acid branch.

Biosynthesis Boswellic acids Metabolic engineering

Best-Fit Application Scenarios for 3-epi-alpha-Amyrin Driven by Quantitative Differentiation


Authentication and Quality Control of High-Grade Boswellia sacra Frankincense

Procurement of 3-epi-alpha-Amyrin as a certified reference standard enables HPLC-based authentication of B. sacra frankincense against adulteration with B. serrata or B. papyrifera. As demonstrated by Al-Harrasi et al. (2018), 3-epi-α-amyrin accumulates at significantly higher levels in B. sacra resin, making it a diagnostic marker when combined with boswellic acid profiling [1]. Analytical laboratories performing pharmacopoeial testing can use this compound to establish species-specific acceptance criteria that generic α-amyrin cannot provide, directly addressing the known problem of mislabeled frankincense in global trade.

Biosynthetic Pathway Elucidation and Metabolic Flux Analysis in Boswellia and Heterologous Systems

Researchers investigating the biosynthesis of boswellic acids require 3-epi-alpha-Amyrin as an essential pathway intermediate standard. The unambiguous precursor-product relationship—where 3-epi-α-amyrin is the exclusive substrate for P450-mediated C-24 oxidation to yield β-boswellic acid [2]—means that flux through this branch cannot be quantified using α-amyrin. Stable isotope-labeled 3-epi-α-amyrin, when available, would enable precise metabolic flux analysis in Boswellia cell cultures or engineered yeast strains expressing the boswellic acid biosynthetic gene cluster.

Anti-inflammatory Drug Discovery Targeting the iNOS/NO Signaling Axis

The 2.75-fold greater potency of 3-epi-alpha-Amyrin over α-amyrin in inhibiting LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ 3.26 µM vs. 8.98 µM) [3] positions this compound as a superior starting scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) campaigns can exploit the α-oriented C3 hydroxyl group as a key pharmacophoric feature, with the compound serving as both a potency benchmark and a synthetic precursor for semi-synthetic derivatives targeting inflammatory disorders where iNOS overexpression is pathological.

Natural Product Library Screening for Stereochemistry-Dependent Bioactivity Fingerprints

Institutions curating natural product screening libraries should include 3-epi-alpha-Amyrin as a distinct entity separate from α-amyrin. The differential bioactivity profile—including its specific role in NF-κB pathway modulation and its distinct cytotoxicity signature compared to other ursane triterpenes [4]—provides a valuable stereochemistry-dependent activity fingerprint. This enables chemogenomic analyses that correlate C3 configuration with target engagement, informing the design of biased screening collections for triterpenoid-focused phenotypic assays.

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